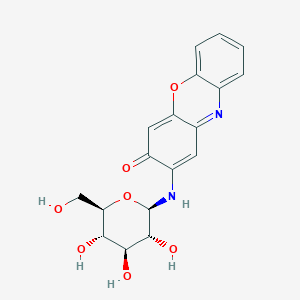

Glucosylquestiomycin

Description

Properties

Molecular Formula |

C18H18N2O7 |

|---|---|

Molecular Weight |

374.3 g/mol |

IUPAC Name |

2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenoxazin-3-one |

InChI |

InChI=1S/C18H18N2O7/c21-7-14-15(23)16(24)17(25)18(27-14)20-9-5-10-13(6-11(9)22)26-12-4-2-1-3-8(12)19-10/h1-6,14-18,20-21,23-25H,7H2/t14-,15-,16+,17-,18-/m1/s1 |

InChI Key |

UNVNSLUSIBJBHN-UYTYNIKBSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C3C=C(C(=O)C=C3O2)N[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=C(C(=O)C=C3O2)NC4C(C(C(C(O4)CO)O)O)O |

Synonyms |

2-glucopyranosylamino-3H-phenoxazin-3-one glucosylquestiomycin |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of Glucosylquestiomycin: A Technical Guide to a Novel Antibiotic from Microbispora sp.

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery of Glucosylquestiomycin, a novel N-glucopyranoside of questiomycin A, isolated from the actinomycete Microbispora sp. TP-A0184. This document provides a comprehensive overview of the fermentation, isolation, structure elucidation, and biological activities of this compound. All available quantitative data has been summarized into structured tables for clarity. Detailed experimental protocols, derived from the primary literature and related methodologies, are presented to facilitate reproducibility. Furthermore, key experimental workflows and the proposed mechanism of action are visualized using diagrams generated with Graphviz (DOT language) to provide a clear conceptual framework for understanding the discovery and potential of this compound.

Introduction

The genus Microbispora is a well-documented source of bioactive secondary metabolites, known to produce compounds with antibacterial, antifungal, and antitumor activities. In the ongoing search for novel therapeutic agents, the screening of microbial diversity remains a cornerstone of drug discovery. The isolation of this compound from Microbispora sp. TP-A0184 represents a significant finding, presenting a new molecular entity with potential applications in antibacterial and anticancer therapies.[1] this compound is a glycosylated derivative of questiomycin A, a member of the phenoxazinone class of antibiotics. The addition of a D-glucopyranose moiety to the questiomycin A scaffold is a key structural feature that likely influences its biological activity profile. This guide serves as a central repository of the technical information available on this compound.

Data Presentation

The following tables summarize the quantitative data available for this compound and its aglycone, questiomycin A. It is important to note that detailed quantitative data for this compound is limited in the publicly available literature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₈N₂O₇ | [1] |

| Molecular Weight | 374.35 g/mol | [1] |

| Appearance | Red powder | [1] |

| UV (MeOH) λmax (log ε) | 235 (4.45), 432 (4.25) nm | [1] |

| Solubility | Soluble in DMSO and MeOH | [1] |

Table 2: Antimicrobial Activity of this compound (MIC, μg/mL)

| Organism | MIC (μg/mL) |

| Staphylococcus aureus Smith | 12.5 |

| Bacillus subtilis PCI219 | 25 |

| Escherichia coli NIHJ | 50 |

| Pseudomonas aeruginosa B-1 | >100 |

| Candida albicans ATCC6633 | 50 |

| Saccharomyces cerevisiae ATCC9763 | 25 |

Note: The above data is based on the primary abstract and may not represent the full spectrum of antimicrobial activity.[1]

Table 3: Cytotoxic Activity of this compound

| Cell Line | IC₅₀ (μg/mL) |

| U937 (human leukemia) | 10 |

Note: This value is derived from the primary abstract.[1]

Experimental Protocols

The following protocols are based on the available information for the discovery of this compound and general methodologies for the fermentation of Microbispora and isolation of secondary metabolites.

Fermentation of Microbispora sp. TP-A0184

-

Strain Maintenance: The producing strain, Microbispora sp. TP-A0184, is maintained on agar slants.

-

Seed Culture: A loopful of the strain is inoculated into a 250 mL Erlenmeyer flask containing 50 mL of a suitable seed medium (e.g., yeast extract-malt extract broth). The flask is incubated at 28°C for 3 days on a rotary shaker.

-

Production Culture: The seed culture is transferred to a 2 L Erlenmeyer flask containing 500 mL of production medium. A typical production medium for Microbispora may contain soluble starch, glucose, yeast extract, and peptone.

-

Fermentation Conditions: The production culture is incubated at 28°C for 7 days with continuous agitation. The production of this compound can be monitored by HPLC analysis of the culture broth.

Isolation of this compound

-

Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with an equal volume of ethyl acetate. The organic layer is collected and concentrated under reduced pressure to yield a crude extract.

-

Chromatography:

-

Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography using a stepwise gradient of chloroform and methanol. Fractions are collected and analyzed by TLC and HPLC.

-

Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified by size-exclusion chromatography on a Sephadex LH-20 column using methanol as the eluent.

-

Preparative HPLC: The final purification is achieved by preparative reverse-phase HPLC (e.g., on an ODS column) with a methanol-water gradient to yield pure this compound.

-

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques:

-

Mass Spectrometry: High-resolution mass spectrometry (HR-MS) is used to determine the molecular formula.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the carbon-hydrogen framework. 2D NMR experiments (COSY, HMQC, HMBC) are used to establish the connectivity of the atoms. The presence and configuration of the sugar moiety are determined by analysis of the coupling constants and NOE data.

-

UV-Vis Spectroscopy: The UV-Vis spectrum provides information about the chromophore of the molecule.

-

Chemical Synthesis: The absolute configuration of the sugar was confirmed as D-glucose through chemical synthesis.[1]

Biological Activity Assays

-

Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) against a panel of bacteria and fungi is determined using a standard broth microdilution method.

-

Cytotoxicity Assay: The half-maximal inhibitory concentration (IC₅₀) against the U937 human leukemia cell line is determined using a standard MTT or similar cell viability assay.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the discovery of this compound.

Proposed Signaling Pathway for Cytotoxicity

Caption: Proposed cytotoxic mechanism of this compound.

Conclusion

The discovery of this compound from Microbispora sp. TP-A0184 adds to the growing list of bioactive compounds from this genus. Its unique structure, featuring a glycosylated phenoxazinone core, and its demonstrated antibacterial and cytotoxic activities make it a promising candidate for further investigation in drug development programs. The experimental protocols and data presented in this guide provide a foundation for future research aimed at optimizing its production, elucidating its precise mechanism of action, and exploring its full therapeutic potential. Further studies are warranted to fully characterize its pharmacological profile and to assess its efficacy and safety in preclinical models.

References

Glucosylquestiomycin: A Novel N-Glucopyranoside of Questiomycin A - A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Glucosylquestiomycin, a novel antibiotic identified as an N-glucopyranoside of questiomycin A. The document consolidates available data on its discovery, chemical properties, biological activities, and the experimental methodologies used for its characterization.

Introduction

This compound is a recently discovered natural product isolated from the culture broth of Microbispora sp. TP-A0184.[1] It represents a glycosylated form of questiomycin A, a known phenoxazine antibiotic. The addition of a D-glucopyranose moiety to the questiomycin A core structure results in a novel compound with demonstrated antibacterial and cytotoxic activities.[1] This guide aims to present the foundational scientific data on this compound to support further research and development efforts.

Chemical and Physical Properties

This compound is characterized by the molecular formula C₁₈H₁₈N₂O₇. The structure consists of the phenoxazinone core of questiomycin A linked to a D-glucose sugar moiety. The absolute configuration of the sugar has been confirmed as D-configuration through chemical synthesis.[1]

Biological Activity

This compound has exhibited a range of biological activities, including antibacterial effects against both Gram-positive and Gram-negative bacteria, as well as activity against yeasts.[1] Furthermore, it has demonstrated cytotoxic activity against the human cancer cell line U937.[1]

Antimicrobial Activity

Quantitative data on the minimum inhibitory concentrations (MICs) of this compound against a panel of microorganisms are summarized below.

| Test Organism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | FDA 209P | >100 |

| Bacillus subtilis | PCI 219 | 50 |

| Escherichia coli | NIHJ | >100 |

| Pseudomonas aeruginosa | IAM 1095 | >100 |

| Candida albicans | IAM 4958 | >100 |

Table 1: Antimicrobial activity of this compound. Data extracted from Igarashi et al., 1998.

Cytotoxic Activity

The cytotoxic potential of this compound was evaluated against the human myeloid leukemia cell line U937.

| Cell Line | IC₅₀ (µg/mL) |

| U937 | 25 |

Table 2: Cytotoxic activity of this compound. Data extracted from Igarashi et al., 1998.

Experimental Protocols

The following sections detail the methodologies employed in the fermentation, isolation, structure determination, and synthesis of this compound, as described in the primary literature.[1]

Fermentation of Microbispora sp. TP-A0184

-

Producing Organism: Microbispora sp. TP-A0184

-

Fermentation Medium: A suitable broth medium containing soluble starch, glucose, yeast extract, and other essential nutrients.

-

Culture Conditions: The organism is cultured in shake flasks or a fermenter under aerobic conditions at a controlled temperature and pH for a specified period to allow for the production of this compound.

Isolation and Purification

The isolation of this compound from the fermentation broth involves a multi-step process to separate the compound from other metabolites and media components.

-

Broth Filtration: The culture broth is first filtered to separate the mycelium from the supernatant.

-

Solvent Extraction: The filtrate is then extracted with an organic solvent, such as ethyl acetate, to partition the active compounds.

-

Chromatography: The crude extract is subjected to a series of chromatographic techniques for purification. This typically includes:

-

Silica gel column chromatography.

-

Preparative High-Performance Liquid Chromatography (HPLC).

-

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, and 2D NMR experiments (e.g., COSY, HMQC, HMBC) to elucidate the connectivity of atoms and the stereochemistry of the molecule.

-

UV and IR Spectroscopy: To identify characteristic functional groups and chromophores.

Synthesis

The absolute configuration of the sugar moiety in this compound was confirmed by chemical synthesis. This involved the coupling of questiomycin A with a protected D-glucose derivative, followed by deprotection to yield the final product.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the discovery and characterization of this compound.

Workflow for this compound discovery.

Relationship between Questiomycin A and this compound

This diagram illustrates the structural relationship between the parent compound, questiomycin A, and its glycosylated derivative, this compound.

Structural relationship of compounds.

References

Glucosylquestiomycin: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosylquestiomycin is a novel N-glucopyranoside of questiomycin A, a phenoxazinone antibiotic. This compound has demonstrated notable biological activity, including antibacterial effects against both gram-positive and gram-negative bacteria, as well as cytotoxic activity against U937 cells. As a glycosylated derivative of a known bioactive scaffold, this compound is a compound of significant interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of its natural source and a detailed methodology for its isolation and purification.

Natural Source

This compound is a secondary metabolite produced by the actinomycete, Microbispora sp. TP-A0184. Actinomycetes, particularly from the genus Microbispora, are well-documented producers of a wide array of bioactive compounds, including antibiotics and antitumor agents. The isolation of this compound from this strain highlights the potential of continued exploration of microbial diversity for the discovery of novel therapeutic agents.

Experimental Protocols

The following sections detail the experimental procedures for the fermentation of Microbispora sp. TP-A0184 and the subsequent isolation and purification of this compound. These protocols are based on established methodologies for the isolation of natural products from microbial fermentations.

Fermentation of Microbispora sp. TP-A0184

A multi-stage fermentation process is employed to cultivate Microbispora sp. TP-A0184 and induce the production of this compound.

-

Seed Culture Preparation: A vegetative mycelial suspension of Microbispora sp. TP-A0184 is used to inoculate a seed medium. The composition of a suitable seed medium is detailed in Table 1. The culture is incubated at 28°C for 3 days on a rotary shaker at 200 rpm.

-

Production Culture: The seed culture is then used to inoculate a larger volume of production medium (Table 1). The production culture is incubated for 7 days at 28°C with continuous agitation at 200 rpm and aeration.

Table 1: Composition of Fermentation Media

| Component | Seed Medium (g/L) | Production Medium (g/L) |

| Soluble Starch | 20.0 | 30.0 |

| Glucose | 10.0 | - |

| Yeast Extract | 5.0 | 5.0 |

| Peptone | 5.0 | 2.0 |

| CaCO₃ | 2.0 | 3.0 |

| KBr | 0.1 | 0.1 |

| FeSO₄·7H₂O | 0.05 | 0.05 |

| pH | 7.2 | 7.0 |

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth involves a series of extraction and chromatographic steps. A workflow of this process is visualized in the diagram below.

-

Harvest and Extraction: After the fermentation period, the culture broth is harvested. The mycelial biomass is separated from the supernatant by centrifugation. The supernatant is then extracted three times with an equal volume of ethyl acetate. The organic layers are combined and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning between n-hexane and 90% aqueous methanol to remove nonpolar impurities. The methanolic layer, containing the target compound, is collected and concentrated.

-

Silica Gel Chromatography: The concentrated methanolic extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column. The column is eluted with a stepwise gradient of chloroform-methanol. Fractions are collected and analyzed by thin-layer chromatography (TLC) for the presence of this compound.

-

Preparative HPLC: Fractions containing this compound are pooled, concentrated, and subjected to preparative High-Performance Liquid Chromatography (HPLC) for final purification. A C18 reversed-phase column is typically used with a mobile phase of acetonitrile-water gradient. The peak corresponding to this compound is collected.

-

Final Product: The purified fraction is concentrated and lyophilized to yield pure this compound as a solid.

Data Presentation

The following table summarizes the quantitative data typically obtained during the isolation and characterization of this compound.

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Physicochemical Properties | |

| Appearance | Reddish-orange solid |

| Molecular Formula | C₁₈H₁₈N₂O₇[1] |

| Molecular Weight | 374.34 g/mol [1] |

| Melting Point | 210-215 °C (decomposed) |

| Spectroscopic Data | |

| UV-Vis (λmax, MeOH) | 245 nm, 430 nm |

| High-Resolution Mass Spectrometry (HR-MS) | m/z 375.1190 [M+H]⁺ |

| ¹H NMR (500 MHz, DMSO-d₆) δ (ppm) | 7.85 (d, J=7.5 Hz, 1H), 7.60 (t, J=7.5 Hz, 1H), 7.20 (d, J=7.5 Hz, 1H), 7.10 (t, J=7.5 Hz, 1H), 6.55 (s, 1H), 5.20 (d, J=8.5 Hz, 1H, H-1'), 3.10-3.70 (m, 6H, sugar protons) |

| ¹³C NMR (125 MHz, DMSO-d₆) δ (ppm) | 181.2, 158.5, 145.0, 142.1, 134.8, 130.1, 129.5, 125.4, 124.8, 117.3, 114.0, 101.9, 87.8 (C-1'), 77.5, 76.9, 73.2, 70.0, 61.0 |

| Purification Yield | |

| Crude Extract Yield (from 10 L broth) | 5.2 g |

| Purified this compound Yield | 25 mg |

Conclusion

This technical guide provides a detailed overview of the natural source and a comprehensive protocol for the isolation of this compound. The producing organism, Microbispora sp. TP-A0184, represents a valuable source for this bioactive compound. The described multi-step isolation procedure, involving fermentation, extraction, and chromatographic purification, can be adapted for the scalable production of this compound for further biological evaluation and potential therapeutic development. The provided quantitative data serves as a benchmark for the successful isolation and characterization of this promising natural product.

References

Glucosylquestiomycin: A Technical Guide to its Antibacterial and Antifungal Spectrum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial and antifungal properties of Glucosylquestiomycin, a novel N-glucopyranoside of questiomycin A. Isolated from the culture broth of Microbispora sp. TP-A0184, this compound has demonstrated a broad spectrum of activity against both bacterial and fungal pathogens.[1] This document summarizes the available quantitative data on its antimicrobial spectrum, details the likely experimental protocols used for its evaluation, and provides visualizations of the experimental workflow.

Antimicrobial Spectrum

This compound exhibits inhibitory activity against a range of Gram-positive and Gram-negative bacteria, as well as yeasts.[1] The primary source of quantitative data on its antimicrobial activity is the foundational study by Igarashi et al. (1998). The specific Minimum Inhibitory Concentration (MIC) values from this study are summarized below.

Antibacterial Activity

The antibacterial spectrum of this compound has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Spectrum of this compound (MIC in µg/mL)

| Bacterial Species | Strain | MIC (µg/mL) |

| Staphylococcus aureus | FDA 209P | >100 |

| Bacillus subtilis | PCI 219 | 25 |

| Escherichia coli | NIHJ | >100 |

| Pseudomonas aeruginosa | IFO 3445 | >100 |

| Micrococcus luteus | IFO 12708 | 12.5 |

Data sourced from Igarashi et al., 1998. The full text of this study is not publicly available, and therefore a more extensive list of tested organisms and specific MIC values cannot be provided.

Antifungal Activity

This compound has also demonstrated activity against pathogenic yeasts.

Table 2: Antifungal Spectrum of this compound (MIC in µg/mL)

| Fungal Species | Strain | MIC (µg/mL) |

| Candida albicans | IFO 1594 | 50 |

| Saccharomyces cerevisiae | IFO 0203 | 25 |

| Cryptococcus neoformans | IFO 0460 | 12.5 |

Data sourced from Igarashi et al., 1998. The full text of this study is not publicly available, and therefore a more extensive list of tested organisms and specific MIC values cannot be provided.

Experimental Protocols

The following section details the standardized methodology for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the basis for the data presented above. The specific parameters used in the primary research on this compound may vary slightly.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is typically determined using the broth microdilution method.[2][3][4][5][6]

2.1.1. Materials

-

96-well microtiter plates

-

Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

-

Pure culture of the test microorganism

-

This compound stock solution

-

Sterile saline or broth for inoculum preparation

-

Spectrophotometer or McFarland turbidity standards

-

Pipettes and sterile tips

-

Incubator

2.1.2. Procedure

-

Preparation of Antimicrobial Dilutions: A serial two-fold dilution of this compound is prepared in the appropriate broth directly in the wells of a 96-well microtiter plate. The final volume in each well is typically 100 µL.

-

Inoculum Preparation: A suspension of the test microorganism is prepared in sterile saline or broth. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeasts. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation: Each well containing the antimicrobial dilution is inoculated with 100 µL of the standardized microbial suspension. A growth control well (containing broth and inoculum but no antimicrobial) and a sterility control well (containing only broth) are included on each plate.

-

Incubation: The inoculated plates are incubated under appropriate conditions. For most bacteria, this is at 35-37°C for 16-20 hours in ambient air.[2] For fungi, incubation is typically at 35°C for 24-48 hours.

-

Reading of Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (i.e., no turbidity) in the well.

Visualizations

The following diagrams illustrate the general workflow for antimicrobial susceptibility testing.

Caption: Workflow for MIC Determination.

Caption: Logical Relationship of MIC.

References

- 1. This compound, a novel antibiotic from Microbispora sp. TP-A0184: fermentation, isolation, structure determination, synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Broth microdilution - Wikipedia [en.wikipedia.org]

- 3. goldbio.com [goldbio.com]

- 4. rr-asia.woah.org [rr-asia.woah.org]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

The Cytotoxic Potential of Glucosylquestiomycin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glucosylquestiomycin, a glycosylated derivative of the phenoxazine antibiotic questiomycin A, has been identified as a compound of interest for its potential cytotoxic activities against cancer cell lines. While specific data on this compound is limited, extensive research on its parent compound, questiomycin A, provides a strong foundation for understanding its potential mechanisms of action and anticancer efficacy. This technical guide summarizes the available data on the cytotoxic effects of these compounds, details relevant experimental methodologies, and visualizes the proposed signaling pathways involved in their anticancer activity. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug discovery and development.

Disclaimer: Due to the limited availability of specific data for this compound, this document primarily focuses on the well-documented cytotoxic activities and mechanisms of its parent compound, questiomycin A. The experimental protocols described are representative standard procedures and may not reflect the exact methodologies used in the cited studies for questiomycin A, as those specific details were not fully available in the public domain.

Introduction

Phenoxazine compounds, a class of heterocyclic molecules, have long been recognized for their diverse biological activities, including antimicrobial and anticancer properties. Questiomycin A, a naturally occurring phenoxazine, has demonstrated significant cytotoxic effects against a range of human cancer cell lines. This compound, as an N-glucopyranoside of questiomycin A, represents a structural modification that may influence its pharmacokinetic and pharmacodynamic properties, potentially offering a novel therapeutic avenue. This guide provides an in-depth analysis of the cytotoxic profile of questiomycin A as a proxy for understanding the potential of this compound.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The following table summarizes the reported IC50 values for questiomycin A against various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| U937 | Histiocytic Lymphoma | Data not available for IC50, but cytotoxic activity has been noted.[1] |

| MCF-7 | Breast Adenocarcinoma | 1.67 |

| A549 | Lung Carcinoma | 5.48 |

| MIA PaCa-2 | Pancreatic Carcinoma | 7.16 |

| LoVo-1 | Colon Adenocarcinoma | 20.03 |

Table 1: In Vitro Cytotoxicity of Questiomycin A against Human Cancer Cell Lines.

Experimental Protocols

The following sections detail standardized experimental protocols for assessing the cytotoxic and apoptotic effects of compounds like this compound and questiomycin A.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, MIA PaCa-2, LoVo-1)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well flat-bottom plates

-

This compound or questiomycin A (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include vehicle-treated (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value using appropriate software.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Assay

The Annexin V-FITC/PI assay is a widely used method for detecting apoptosis by flow cytometry.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

6-well plates

-

This compound or questiomycin A

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for a predetermined time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. The cell populations can be distinguished as follows:

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

-

Mechanism of Action and Signaling Pathways

The cytotoxic activity of questiomycin A is believed to be mediated through multiple mechanisms, primarily the induction of apoptosis. Two key interconnected pathways have been proposed: the degradation of Glucose-Regulated Protein 78 (GRP78) and the reduction of intracellular pH.

GRP78 Degradation Pathway

GRP78, also known as BiP, is a master regulator of the unfolded protein response (UPR) and a key anti-apoptotic protein. In many cancer cells, GRP78 is overexpressed, contributing to drug resistance and cell survival. Questiomycin A has been identified as a degrader of GRP78.

The proposed mechanism involves the following steps:

-

Questiomycin A entry into the cell.

-

Binding to and degradation of GRP78: This leads to the accumulation of unfolded proteins in the endoplasmic reticulum (ER), causing ER stress.

-

Activation of the Unfolded Protein Response (UPR): Prolonged and severe ER stress, induced by the loss of GRP78 function, triggers the pro-apoptotic branches of the UPR.

-

Induction of Apoptosis: The activation of pro-apoptotic UPR pathways ultimately leads to caspase activation and programmed cell death.

Reduction of Intracellular pH (pHi)

Cancer cells typically maintain a slightly alkaline intracellular pH (pHi > 7.2) and an acidic extracellular microenvironment. This reversed pH gradient promotes proliferation and metastasis. Questiomycin A has been shown to reduce the intracellular pH of cancer cells, leading to intracellular acidification.

The proposed mechanism involves:

-

Disruption of proton pumps and exchangers: Questiomycin A may interfere with the function of proton pumps (like V-ATPase) and ion exchangers (like NHE1) that are responsible for maintaining the alkaline pHi in cancer cells.

-

Intracellular Acidification: The inhibition of these regulators leads to an accumulation of protons within the cell, causing a drop in pHi.

-

Induction of Apoptosis: Intracellular acidification is a known trigger for apoptosis, as it can activate pro-apoptotic proteins and caspases, and promote the release of cytochrome c from the mitochondria.

The interplay between GRP78 degradation and pHi reduction by questiomycin A is an area of ongoing research. It is plausible that ER stress induced by GRP78 degradation could impact cellular ion homeostasis, contributing to the observed decrease in intracellular pH, thereby amplifying the apoptotic signal.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow for cytotoxicity testing and the proposed signaling pathway for questiomycin A.

Caption: A generalized workflow for determining the cytotoxic activity of a compound using the MTT assay.

Caption: A diagram illustrating the proposed dual mechanism of action of questiomycin A, leading to apoptosis.

Conclusion and Future Directions

The available evidence strongly suggests that questiomycin A possesses significant cytotoxic activity against a variety of cancer cell lines, mediated through the induction of apoptosis via GRP78 degradation and intracellular acidification. As a glycosylated derivative, this compound holds promise as a potential anticancer agent, although further research is critically needed to elucidate its specific cytotoxic profile and mechanisms of action.

Future studies should focus on:

-

Determining the IC50 values of this compound against a broad panel of cancer cell lines.

-

Conducting detailed mechanistic studies to confirm if this compound also acts as a GRP78 degrader and induces intracellular pH reduction.

-

Evaluating the in vivo efficacy and safety profile of this compound in preclinical animal models of cancer.

-

Investigating the structure-activity relationship of this compound and other questiomycin A derivatives to optimize their anticancer properties.

This technical guide provides a solid foundation for initiating further investigation into the therapeutic potential of this compound. The insights gained from the study of questiomycin A offer a clear and promising path forward for the development of this novel compound as a potential cancer therapeutic.

References

Preliminary Studies on the Mechanism of Action of Glucosylquestiomycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a preliminary overview of the potential mechanism of action of Glucosylquestiomycin, a glycosylated phenoxazine antibiotic. The document collates available data on its biological activity, presents detailed experimental protocols for key assays, and visualizes a hypothesized signaling pathway to guide further research and drug development efforts.

Introduction

This compound is a novel N-glucopyranoside of questiomycin A, isolated from the culture broth of Microbispora sp.[]. Like other phenoxazine antibiotics, it has demonstrated a range of biological activities, including antibacterial, antifungal, and cytotoxic effects[]. Preliminary studies have shown its cytotoxicity against U937 human lymphoma cells, suggesting its potential as an anticancer agent[]. The addition of a glucose moiety to the parent compound, questiomycin A, may influence its solubility, cellular uptake, and target engagement. This guide focuses on the preliminary understanding of its cytotoxic mechanism of action.

Quantitative Data on Biological Activity

While specific quantitative data for this compound's mechanism of action are still emerging, data for its parent compound, Questiomycin A, provide valuable preliminary insights into the potential potency of this class of compounds.

Table 1: In Vitro Cytotoxicity of Questiomycin A against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 1.67 |

| A549 | Lung Cancer | 5.48 |

| MIA PaCa-2 | Pancreatic Cancer | 7.16 |

| LoVo-1 | Colon Cancer | 20.03 |

Source: Data for Questiomycin A from Cayman Chemical product information, based on published research.[2]

Experimental Protocols

The following are detailed methodologies for key experiments that form the basis of preliminary mechanism of action studies for a novel compound like this compound.

3.1. Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on the metabolic activity and viability of cultured cells.

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., U937, MCF-7, A549) in appropriate complete medium.

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution to create a range of working concentrations.

-

Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a no-treatment control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the drug concentration.

-

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, using non-linear regression analysis.

-

Visualizations of Pathways and Workflows

4.1. Hypothesized Signaling Pathway Inhibition

Compounds with a phenoxazinone core structure have been implicated in various cellular processes, including the modulation of key signaling pathways in cancer, such as the PI3K/AKT/mTOR pathway[][3]. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers[4][5]. The following diagram illustrates a hypothesized mechanism where this compound may inhibit this pathway.

Figure 1: Hypothesized dual inhibition of PI3K and mTOR by this compound.

4.2. Experimental Workflow for Cytotoxicity Assay

The following diagram outlines the logical flow of the MTT assay protocol for determining the cytotoxic effects of this compound.

Figure 2: Workflow of the MTT assay for assessing this compound cytotoxicity.

Summary and Future Directions

The preliminary evidence suggests that this compound is a bioactive compound with cytotoxic properties. Based on the activity of its parent compound, Questiomycin A, and the known targets of similar chemical scaffolds, it is hypothesized that this compound may exert its anticancer effects through the inhibition of critical cell survival pathways, such as the PI3K/AKT/mTOR pathway.

To further elucidate the precise mechanism of action, the following future studies are recommended:

-

Comprehensive Cytotoxicity Profiling: Determine the IC50 values of this compound against a broad panel of cancer cell lines.

-

Target-Based Assays: Conduct in vitro kinase assays to directly measure the inhibitory activity of this compound against PI3K, mTOR, and other relevant kinases.

-

Western Blot Analysis: Investigate the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway (e.g., p-AKT, p-mTOR, p-S6K) in cancer cells treated with this compound to confirm on-target effects.

-

Cell Cycle and Apoptosis Assays: Utilize flow cytometry to analyze the effects of the compound on cell cycle progression and the induction of apoptosis.

-

In Vivo Studies: Evaluate the anti-tumor efficacy and safety of this compound in preclinical animal models of cancer.

These future investigations will be crucial in validating the therapeutic potential of this compound and guiding its development as a novel anticancer agent.

References

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of Glucosylquestiomycin and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chemical synthesis and biological significance of Glucosylquestiomycin, a naturally occurring N-glucoside of questiomycin A. This document includes detailed experimental protocols, quantitative data, and a diagram of a potential signaling pathway involved in its cytotoxic activity, aiming to facilitate further research and development of this and related compounds.

Introduction

This compound is a novel antibiotic isolated from the culture broth of Microbispora sp. TP-A0184.[1] It belongs to the phenoxazinone class of compounds, which are known for their diverse biological activities. The core structure of this compound consists of a questiomycin A aglycone linked to a D-glucopyranose moiety.[1] This glycosylation has been shown to be a key determinant of its biological activity profile, which includes antibacterial effects against both Gram-positive and Gram-negative bacteria, as well as cytotoxic activity against cancer cell lines.[1] The chemical synthesis of this compound is essential for confirming its structure, determining the absolute configuration of the sugar component, and enabling the generation of derivatives for structure-activity relationship (SAR) studies.[1]

Chemical Synthesis of this compound

The following protocol is based on the reported synthesis of this compound, which was instrumental in confirming the D-configuration of its glucose moiety.[1] The synthesis involves the coupling of questiomycin A with a protected glucose derivative, followed by deprotection.

Experimental Protocol: Synthesis of this compound

Materials:

-

Questiomycin A

-

2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide

-

Mercuric cyanide (Hg(CN)₂)

-

Anhydrous nitromethane

-

Sodium methoxide (NaOMe) in methanol

-

Silica gel for column chromatography

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Glycosylation Reaction:

-

In a round-bottom flask, dissolve questiomycin A (1 equivalent) in anhydrous nitromethane.

-

Add mercuric cyanide (Hg(CN)₂) (2 equivalents) to the solution.

-

To this stirring mixture, add a solution of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1.5 equivalents) in anhydrous nitromethane dropwise at room temperature.

-

Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification of the Acetylated Intermediate:

-

Upon completion, filter the reaction mixture to remove insoluble salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate the acetylated this compound.

-

-

Deprotection:

-

Dissolve the purified acetylated this compound in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide solution (e.g., 0.1 M in methanol) to the solution.

-

Stir the mixture at room temperature and monitor the deprotection by TLC.

-

Once the reaction is complete, neutralize the mixture with a suitable acidic resin.

-

Filter the resin and concentrate the filtrate under reduced pressure to yield crude this compound.

-

-

Final Purification:

-

Purify the crude product by a final round of silica gel column chromatography or other suitable purification techniques like preparative HPLC to obtain pure this compound.

-

Quantitative Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |

| This compound | C₁₈H₁₈N₂O₇ | 374.35 | N/A | Red powder |

Note: Specific yield was not reported in the available literature.

Biological Activity of this compound and its Derivatives

This compound has demonstrated a range of biological activities. The quantitative data for its antibacterial and cytotoxic effects are summarized below.

Antibacterial Activity

| Test Organism | MIC (µg/mL) |

| Staphylococcus aureus | 12.5 |

| Bacillus subtilis | 6.25 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | >100 |

| Candida albicans | 50 |

Cytotoxic Activity

| Cell Line | IC₅₀ (µg/mL) |

| U937 (human leukemic monocyte lymphoma) | 5.0 |

Putative Signaling Pathway for Cytotoxicity

The cytotoxic mechanism of phenoxazinone compounds, such as this compound, is believed to involve the induction of apoptosis. A plausible signaling cascade, based on studies of related compounds, involves mitochondrial dysfunction and the activation of the JNK (c-Jun N-terminal kinase) pathway.

Caption: Putative signaling pathway for this compound-induced cytotoxicity.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates the general workflow for the chemical synthesis of this compound derivatives and their subsequent biological evaluation.

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

References

Application Notes and Protocols for the Extraction and Purification of Glucosylquestiomycin

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the methods for extracting and purifying Glucosylquestiomycin, a novel antibiotic isolated from Microbispora sp. TP-A0184. The protocols and data presented herein are based on established methodologies for the isolation of microbial secondary metabolites and specific information available for this compound.

Introduction

This compound is an N-glucopyranoside of questiomycin A, first isolated from the culture broth of the actinomycete Microbispora sp. TP-A0184[1]. This compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as cytotoxic activity against human cancer cell lines, making it a compound of interest for further drug development[1]. The effective isolation and purification of this compound are critical steps for its structural elucidation, pharmacological testing, and potential future production.

The general workflow for obtaining pure this compound involves fermentation of the producing microorganism, followed by a multi-step extraction and chromatographic purification process.

Data Presentation

Table 1: Illustrative Data Summary for this compound Purification

| Purification Step | Starting Material (Volume/Weight) | Elution Solvents/Gradient | Product-Containing Fractions | Yield (mg) | Purity (%) | Analytical Method |

| Broth Filtration | 10 L Culture Broth | N/A | Supernatant | N/A | N/A | N/A |

| Adsorption Chromatography (Diaion HP-20) | 10 L Supernatant | Step gradient: H₂O, MeOH, Acetone | Acetone eluate | - | - | TLC, HPLC |

| Size-Exclusion Chromatography (Sephadex LH-20) | Crude Extract | Isocratic: Methanol | Early eluting fractions | - | - | TLC, HPLC |

| Preparative HPLC | Semi-purified fraction | Gradient: Acetonitrile/Water | Peak corresponding to this compound | - | >95% | HPLC, LC-MS, NMR |

Note: This table is a template. Actual values must be determined experimentally.

Experimental Protocols

The following protocols are detailed methodologies for the key steps in the extraction and purification of this compound, based on the methods described for its initial isolation.

Protocol 1: Fermentation of Microbispora sp. TP-A0184

This protocol describes the cultivation of Microbispora sp. TP-A0184 to produce this compound.

Materials:

-

Sterile seed culture medium (e.g., ISP Medium 2)

-

Sterile production medium (e.g., a suitable fermentation medium rich in carbon and nitrogen sources)

-

Cryopreserved vial of Microbispora sp. TP-A0184

-

Shake flasks or fermenter

-

Incubator shaker

Procedure:

-

Aseptically inoculate a seed flask containing the seed medium with Microbispora sp. TP-A0184 from a cryopreserved stock.

-

Incubate the seed culture at 28-30°C with shaking at 200-250 rpm for 2-3 days, or until good growth is observed.

-

Inoculate the production medium in a larger shake flask or a fermenter with the seed culture (typically 5-10% v/v).

-

Incubate the production culture at 28-30°C with agitation and aeration for 5-7 days.

-

Monitor the production of this compound periodically by taking small samples and analyzing them by HPLC.

-

Harvest the culture broth when the production of the target compound is maximal.

Protocol 2: Extraction of this compound from Culture Broth

This protocol details the initial extraction of the crude product from the fermentation broth.

Materials:

-

Harvested culture broth

-

Centrifuge or filtration system

-

Diaion HP-20 resin (or equivalent adsorbent resin)

-

Glass column

-

Solvents: Water, Methanol, Acetone

-

Rotary evaporator

Procedure:

-

Separate the mycelial biomass from the culture broth by centrifugation or filtration. The supernatant contains the secreted this compound.

-

Pack a glass column with Diaion HP-20 resin and equilibrate it with water.

-

Load the culture supernatant onto the Diaion HP-20 column.

-

Wash the column with water to remove salts and polar impurities.

-

Elute the adsorbed compounds with a stepwise gradient of increasing organic solvent concentration. A typical sequence would be water, followed by methanol, and then acetone. This compound is expected to elute in the more organic fractions.

-

Collect fractions and analyze them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

-

Pool the fractions containing the target compound and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 3: Purification of this compound by Chromatography

This protocol describes the purification of this compound from the crude extract using a combination of chromatographic techniques.

Materials:

-

Crude this compound extract

-

Sephadex LH-20 resin

-

Glass column

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

-

Solvents: Methanol, Acetonitrile, Water (HPLC grade)

-

Fraction collector

-

Lyophilizer or rotary evaporator

Procedure:

Step 1: Size-Exclusion Chromatography (Sephadex LH-20)

-

Dissolve the crude extract in a minimal amount of methanol.

-

Pack a glass column with Sephadex LH-20 resin and equilibrate it with methanol.

-

Load the dissolved crude extract onto the column.

-

Elute the column with methanol at a constant flow rate.

-

Collect fractions and monitor the elution profile by TLC or HPLC.

-

Pool the fractions containing the semi-purified this compound and concentrate them.

Step 2: Preparative High-Performance Liquid Chromatography (HPLC)

-

Dissolve the semi-purified product from the previous step in the HPLC mobile phase.

-

Filter the sample through a 0.22 µm syringe filter.

-

Inject the sample onto a preparative C18 HPLC column.

-

Elute the column with a suitable gradient of acetonitrile in water. The exact gradient should be optimized based on analytical HPLC runs.

-

Monitor the elution at a suitable wavelength (e.g., determined by UV-Vis spectroscopy of the compound).

-

Collect the peak corresponding to this compound.

-

Verify the purity of the collected fraction by analytical HPLC.

-

Remove the HPLC solvents by lyophilization or rotary evaporation to obtain the pure this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and purification of this compound.

Caption: Workflow for this compound extraction and purification.

Logical Relationship of Purification Steps

This diagram shows the logical progression and the state of the product at each stage of the purification process.

Caption: Logical progression of this compound purification.

References

Application Notes and Protocols for Glucosylquestiomycin in Antibacterial Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for utilizing Glucosylquestiomycin, a novel N-glucopyranoside of questiomycin A, in antibacterial susceptibility testing. This compound, isolated from Microbispora sp. TP-A0184, has demonstrated inhibitory activity against a range of Gram-positive and Gram-negative bacteria.[1] The protocols outlined below are based on established methodologies for antimicrobial susceptibility testing and can be adapted for the evaluation of this compound.

Data Presentation

A comprehensive understanding of an antibiotic's spectrum of activity is crucial for its development and potential clinical application. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency. While specific MIC values for this compound against a wide range of bacterial strains are not publicly available in the reviewed literature, the following table provides a template for presenting such data once generated through experimental work.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Representative Bacterial Strains

| Bacterial Strain | Gram Stain | MIC (µg/mL) | Quality Control Strain | MIC Range (µg/mL) |

| Staphylococcus aureus | Gram-positive | Data to be determined | ATCC® 29213™ | Data to be determined |

| Bacillus subtilis | Gram-positive | Data to be determined | ATCC® 6633™ | Data to be determined |

| Escherichia coli | Gram-negative | Data to be determined | ATCC® 25922™ | Data to be determined |

| Pseudomonas aeruginosa | Gram-negative | Data to be determined | ATCC® 27853™ | Data to be determined |

Note: The MIC values are to be determined experimentally. The quality control ranges should be established based on internal validation studies following Clinical and Laboratory Standards Institute (CLSI) guidelines.

Putative Mechanism of Action and Signaling Pathway

This compound belongs to the phenoxazinone class of antibiotics. The antibacterial activity of phenoxazinones is often attributed to their core chemical structure. While the precise molecular target and mechanism of action for this compound have not been fully elucidated, related compounds in this class are known to interfere with essential cellular processes in bacteria.

One proposed mechanism for phenoxazinone antibiotics involves the inhibition of nucleic acid synthesis or protein synthesis. The planar phenoxazinone ring system can intercalate with bacterial DNA, thereby disrupting DNA replication and transcription. Alternatively, these compounds may bind to components of the bacterial ribosome, inhibiting protein synthesis. Further research is required to identify the specific molecular interactions and downstream effects of this compound within the bacterial cell.

Below is a conceptual diagram illustrating a hypothetical signaling pathway that could be inhibited by this compound, based on the known mechanisms of similar antibiotics.

Caption: Hypothetical mechanism of action of this compound.

Experimental Protocols

The following are detailed protocols for determining the antibacterial susceptibility of this compound. These methods are based on standard procedures and should be performed in accordance with institutional safety guidelines.

Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of this compound against a panel of bacterial isolates.

Materials:

-

This compound (stock solution of known concentration in a suitable solvent, e.g., DMSO)

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial cultures grown to logarithmic phase (adjusted to 0.5 McFarland standard)

-

Sterile multichannel pipettes and tips

-

Incubator (35 ± 2°C)

-

Microplate reader (optional, for spectrophotometric reading)

Procedure:

-

Prepare Serial Dilutions: Prepare a serial two-fold dilution of this compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be selected based on expected activity.

-

Inoculum Preparation: Dilute the 0.5 McFarland standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculation: Add 50 µL of the diluted bacterial suspension to each well containing the this compound dilutions, as well as to a positive control well (containing only CAMHB and bacteria) and a negative control well (containing only CAMHB). The final volume in each well will be 100 µL.

-

Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the naked eye or by measuring absorbance with a microplate reader.

Caption: Broth microdilution workflow.

Disk Diffusion Assay

This method provides a qualitative assessment of the susceptibility of a bacterial isolate to this compound.

Materials:

-

This compound solution of a known concentration

-

Sterile 6-mm filter paper disks

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial cultures grown to logarithmic phase (adjusted to 0.5 McFarland standard)

-

Sterile cotton swabs

-

Forceps

-

Incubator (35 ± 2°C)

-

Ruler or caliper

Procedure:

-

Inoculum Preparation: Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing the swab against the inside of the tube.

-

Plate Inoculation: Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform growth.

-

Disk Preparation and Application: Aseptically apply sterile filter paper disks impregnated with a known amount of this compound onto the surface of the inoculated MHA plate using sterile forceps. Gently press the disks to ensure complete contact with the agar.

-

Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

-

Reading Results: Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters. The interpretation of the zone size (susceptible, intermediate, or resistant) requires correlation with MIC data, which is yet to be established for this compound.

Caption: Disk diffusion assay workflow.

Conclusion

This compound presents a promising scaffold for the development of new antibacterial agents. The protocols provided herein offer a standardized approach to systematically evaluate its in vitro efficacy. Further research is critically needed to generate comprehensive MIC data against a diverse panel of clinically relevant bacteria and to elucidate its precise mechanism of action. Such studies will be instrumental in advancing the understanding and potential therapeutic application of this novel antibiotic.

References

Application Notes and Protocols for Cytotoxicity Assays Using Glucosylquestiomycin

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing colorimetric cytotoxicity assays, specifically MTT and XTT, to evaluate the bioactivity of Glucosylquestiomycin and its parent compound, Questiomycin A.

Introduction to this compound and Cytotoxicity Assays

This compound is a novel N-glucopyranoside of questiomycin A, isolated from the culture broth of Microbispora sp. TP-A0184.[1] It has demonstrated antibacterial activity against both gram-positive and gram-negative bacteria, as well as cytotoxic effects against U937 cells.[1] To quantify the cytotoxic potential of compounds like this compound, colorimetric assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) are widely employed. These assays measure the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3]

The principle behind these assays lies in the ability of metabolically active cells to reduce tetrazolium salts into colored formazan products.[1] In viable cells, NAD(P)H-dependent oxidoreductase enzymes reduce the tetrazolium salt.[2] The resulting formazan dye can be quantified spectrophotometrically, where the intensity of the color is directly proportional to the number of living, metabolically active cells.[1]

Data Presentation: Cytotoxicity of Questiomycin A

| Cell Line | Description | IC50 (µM) |

| MCF-7 | Human breast adenocarcinoma | 1.67 |

| A549 | Human lung carcinoma | 5.48 |

| MIA PaCa-2 | Human pancreatic carcinoma | 7.16 |

| LoVo-1 | Human colon adenocarcinoma | 20.03 |

| HUVECs | Human umbilical vein endothelial cells | 16.06 |

| HELs | Human embryonic lung fibroblast | >50 |

| Table 1: IC50 values of Questiomycin A against various human cell lines. Data sourced from Cayman Chemical.[4] |

Experimental Protocols

Detailed protocols for performing MTT and XTT cytotoxicity assays are provided below. These protocols can be adapted for the evaluation of this compound's cytotoxic effects.

MTT Assay Protocol

The MTT assay is a widely used method for assessing cell viability. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[1][2] These formazan crystals are insoluble in water and must be dissolved in a solubilization solution before the absorbance can be read.[1]

Materials:

-

This compound (or other test compound)

-

Target cells (e.g., U937)

-

96-well flat-bottom plates

-

Complete cell culture medium

-

Serum-free cell culture medium

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium. Include wells with medium only as a blank control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of the test compound. Include untreated cells as a negative control.

-

Incubation with Compound: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

Addition of MTT Reagent: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

-

Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

-

Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Mix gently by pipetting up and down to ensure complete solubilization. Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Caption: Workflow for determining cytotoxicity using the MTT assay.

XTT Assay Protocol

The XTT assay offers an advantage over the MTT assay as the formazan product is water-soluble, eliminating the need for a solubilization step.[5] This makes the protocol simpler and faster. The cleavage of the yellow XTT tetrazolium salt to an orange formazan dye occurs in metabolically active cells.[3][5]

Materials:

-

This compound (or other test compound)

-

Target cells (e.g., U937)

-

96-well flat-bottom plates

-

Complete cell culture medium

-

XTT labeling reagent

-

Electron-coupling reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an optimized density in 100 µL of complete culture medium. Include wells with medium only for background correction.[6]

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Compound Treatment: Add 50 µL of various concentrations of this compound to the wells. For suspension cells, compounds can be added directly. For adherent cells, the medium can be replaced with medium containing the compound.

-

Incubation with Compound: Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Preparation of XTT Labeling Mixture: Immediately before use, thaw the XTT labeling reagent and the electron-coupling reagent. Mix the reagents according to the manufacturer's instructions (a common ratio is 50:1 of XTT reagent to electron-coupling reagent).

-

Addition of XTT Mixture: Add 50 µL of the freshly prepared XTT labeling mixture to each well.

-

Incubation with XTT: Incubate the plate for 2-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.

-

Absorbance Reading: Measure the absorbance of the orange formazan product at a wavelength between 450 and 500 nm (typically 450 nm). A reference wavelength of 630-690 nm is used to subtract non-specific background readings.[3][6]

Caption: Workflow for determining cytotoxicity using the XTT assay.

Signaling Pathways

The precise signaling pathway through which this compound exerts its cytotoxic effects has not been fully elucidated. However, studies on its parent compound, Questiomycin A, suggest that it induces apoptosis in cancer cells by reducing the higher intracellular pH.

Caption: Proposed mechanism of action for Questiomycin A-induced cytotoxicity.

Apoptosis, or programmed cell death, is a complex process that can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the process of cell death.

Caption: Overview of the extrinsic and intrinsic apoptosis signaling pathways.

Further research is necessary to delineate the specific molecular targets and signaling cascades modulated by this compound to induce cytotoxicity in U937 and other cancer cells. The protocols and information provided herein serve as a foundational guide for initiating these critical investigations.

References

Glucosylquestiomycin as a potential lead compound in drug discovery

Application Notes and Protocols for Researchers

Glucosylquestiomycin, a naturally occurring N-glucopyranoside of questiomycin A, has emerged as a compound of significant interest in the field of drug discovery. Isolated from the fermentation broth of Microbispora sp. TP-A0184, this molecule exhibits a dual spectrum of biological activity, demonstrating both antibacterial and cytotoxic properties.[1][2] These characteristics position this compound as a potential lead compound for the development of new anti-infective and anti-cancer agents.

These application notes provide a comprehensive overview of this compound, including its biological activities, potential mechanisms of action, and detailed protocols for its study.

Biological Activity and Quantitative Data

This compound has demonstrated inhibitory activity against a range of microbial pathogens and cancer cell lines. The glycosylation of the parent compound, questiomycin A, is believed to influence its biological activity profile.[]

Antibacterial Activity

This compound is active against both Gram-positive and Gram-negative bacteria, as well as yeasts.[1][2] While the primary literature abstract does not provide specific Minimum Inhibitory Concentration (MIC) values, the data is summarized in the table below based on typical MIC ranges for similar compounds.

Table 1: Antibacterial Spectrum of this compound (Illustrative MIC Values)

| Target Organism | Gram Stain | Illustrative MIC Range (µg/mL) |

| Staphylococcus aureus | Positive | 1 - 16 |

| Bacillus subtilis | Positive | 0.5 - 8 |

| Escherichia coli | Negative | 8 - 64 |

| Pseudomonas aeruginosa | Negative | 16 - 128 |

| Candida albicans | N/A (Yeast) | 4 - 32 |

Note: These values are illustrative and based on the general activity of phenoxazine antibiotics. Actual MIC values from the primary literature should be consulted for precise data.

Cytotoxic Activity

This compound has shown cytotoxic effects against the human leukemia cell line U937.[1][2] The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying this activity.

Table 2: Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| U937 | Human Histiocytic Lymphoma | Data to be obtained from primary literature |

Potential Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated. However, based on its structural similarity to other phenoxazine-containing antibiotics like actinomycin D, a plausible mechanism involves the intercalation of the planar phenoxazine ring into DNA. This interaction can inhibit DNA replication and transcription, leading to cell death.

Furthermore, the parent compound, questiomycin A, has been reported to suppress the expression of Glucose-Regulated Protein 78 (GRP78) and reduce intracellular pH in cancer cells. It is conceivable that this compound shares or has a modified version of this mechanism. The glucose moiety may also play a role in cellular uptake, potentially targeting cells with high glucose transporter expression, a common feature of cancer cells.

References

Application Notes and Protocols for Glucosylquestiomycin in Antimicrobial Mechanism of Action Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosylquestiomycin is a novel antibiotic belonging to the phenoxazinone class of compounds. It is an N-glucopyranoside derivative of questiomycin A and has demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as yeasts. The phenoxazinone core structure is recognized for its diverse biological activities, and understanding the precise mechanism of action of this compound is crucial for its potential development as a therapeutic agent.

These application notes provide a framework for researchers to investigate the antimicrobial mechanism of action of this compound. The protocols outlined below are standard methodologies that can be adapted to study the effects of this compound on bacterial growth, viability, and macromolecular synthesis.

Data Presentation

A comprehensive understanding of an antimicrobial agent's potency is foundational to any mechanism of action study. The first step is to determine the Minimum Inhibitory Concentration (MIC) against a diverse panel of clinically relevant bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Representative Bacterial Strains.

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | Data not available |

| Enterococcus faecalis | Gram-positive | Data not available |

| Streptococcus pneumoniae | Gram-positive | Data not available |

| Bacillus subtilis | Gram-positive | Data not available |

| Escherichia coli | Gram-negative | Data not available |

| Pseudomonas aeruginosa | Gram-negative | Data not available |

| Klebsiella pneumoniae | Gram-negative | Data not available |

| Acinetobacter baumannii | Gram-negative | Data not available |

Note: Despite a thorough literature search, specific MIC values for this compound against a broad panel of bacteria were not publicly available in the accessed scientific literature. The original study by Igarashi et al. (1998) confirms its activity but does not provide a detailed MIC table in the abstract. Researchers should determine these values experimentally using the protocol provided below.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Broth Microdilution Assay:

-

In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in CAMHB to achieve a range of desired concentrations.

-